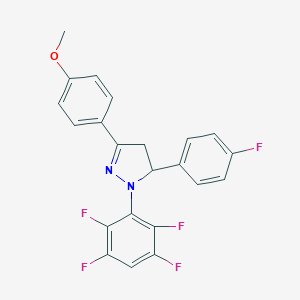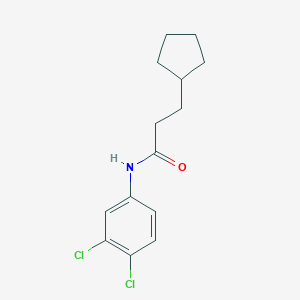![molecular formula C40H36Br2N4O2 B330100 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330100.png)
2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with bromophenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Backbone: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Amidation: The coupling of the bromophenyl-quinoline derivatives with an appropriate amine, such as octylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups (if present) to amines can be achieved using hydrogenation over palladium on carbon (Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Pd/C, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the synthesis of organic semiconductors or as a building block for the development of new materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the bromophenyl groups can enhance the compound’s binding affinity to certain proteins, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-bromophenyl)pyridine
- 2-(3-bromophenyl)-8-methylquinoline-4-carbonyl chloride
Uniqueness
Compared to similar compounds, 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE stands out due to its dual quinoline structure, which can provide enhanced biological activity and specificity
Eigenschaften
Molekularformel |
C40H36Br2N4O2 |
|---|---|
Molekulargewicht |
764.5 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-N-[8-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]octyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C40H36Br2N4O2/c41-29-15-11-13-27(23-29)37-25-33(31-17-5-7-19-35(31)45-37)39(47)43-21-9-3-1-2-4-10-22-44-40(48)34-26-38(28-14-12-16-30(42)24-28)46-36-20-8-6-18-32(34)36/h5-8,11-20,23-26H,1-4,9-10,21-22H2,(H,43,47)(H,44,48) |
InChI-Schlüssel |
RVXRGKUESVFKJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Butylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B330017.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B330019.png)
![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B330021.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B330025.png)

![5-[(3-fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B330032.png)


![2-(3-methoxyphenyl)-N-(4-{[4-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B330037.png)
![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330038.png)
![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B330039.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B330040.png)

